molecular formula C10H11ClOS B14419786 (1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride CAS No. 80138-93-8

(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride

Cat. No.: B14419786
CAS No.: 80138-93-8
M. Wt: 214.71 g/mol
InChI Key: AOFMIJVSZTWSFC-JGVFFNPUSA-N
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Description

(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring substituted with a thiophene group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thiophene group and the carbonyl chloride functionality. One common method involves the reaction of a thiophene derivative with a cyclopropane precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

    Addition Reactions: The cyclopropane ring can participate in addition reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols can be used to substitute the carbonyl chloride group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the thiophene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield amides, esters, or thioesters, while oxidation and reduction reactions can modify the thiophene ring to form sulfoxides or sulfides.

Scientific Research Applications

(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds in drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The thiophene ring may also interact with biological receptors or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carboxylic acid
  • 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-methanol
  • 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-amine

Uniqueness

(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

80138-93-8

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

(1S,3S)-2,2-dimethyl-3-thiophen-3-ylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H11ClOS/c1-10(2)7(8(10)9(11)12)6-3-4-13-5-6/h3-5,7-8H,1-2H3/t7-,8+/m0/s1

InChI Key

AOFMIJVSZTWSFC-JGVFFNPUSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)Cl)C2=CSC=C2)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C2=CSC=C2)C

Origin of Product

United States

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